molecular formula C4H8ClN3S B14018725 2-(hydrazinylmethyl)thiazole HCl

2-(hydrazinylmethyl)thiazole HCl

Cat. No.: B14018725
M. Wt: 165.65 g/mol
InChI Key: SVDBQZCHYSJPGT-UHFFFAOYSA-N
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Description

2-(hydrazinylmethyl)thiazole HCl is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-(hydrazinylmethyl)thiazole HCl typically involves the reaction of thiazole derivatives with hydrazine. One common method is the reaction of 2-chloromethylthiazole with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction yields 2-(hydrazinylmethyl)thiazole, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(hydrazinylmethyl)thiazole HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the hydrazinylmethyl group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(hydrazinylmethyl)thiazole HCl involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of specific enzymes, such as topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent .

Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein synthesis, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

2-(hydrazinylmethyl)thiazole HCl can be compared with other thiazole derivatives, such as:

Compared to these compounds, this compound is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C4H8ClN3S

Molecular Weight

165.65 g/mol

IUPAC Name

1,3-thiazol-2-ylmethylhydrazine;hydrochloride

InChI

InChI=1S/C4H7N3S.ClH/c5-7-3-4-6-1-2-8-4;/h1-2,7H,3,5H2;1H

InChI Key

SVDBQZCHYSJPGT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CNN.Cl

Origin of Product

United States

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